![molecular formula C9H13NO2 B13472722 [4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
[4-(Aminomethyl)-2-methoxyphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Aminomethyl)-2-methoxyphenyl]methanol is an organic compound with the molecular formula C8H11NO2. It is also known by other names such as vanillylamine and 4-hydroxy-3-methoxybenzylamine . This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a phenyl ring, along with a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-2-methoxyphenyl]methanol can be achieved through various methods. One common approach involves the reduction of 4-(aminomethyl)-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
[4-(Aminomethyl)-2-methoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or the phenolic hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound .
科学的研究の応用
[4-(Aminomethyl)-2-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of [4-(Aminomethyl)-2-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)phenol: Lacks the methoxy group present in [4-(Aminomethyl)-2-methoxyphenyl]methanol.
4-(Aminomethyl)-2,6-dimethylphenol: Contains additional methyl groups on the phenyl ring.
4-(Aminomethyl)-2-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
The presence of both the aminomethyl and methoxy groups in this compound makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
[4-(aminomethyl)-2-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,11H,5-6,10H2,1H3 |
InChIキー |
XPDRVHMVUFYUFO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
amine hydrochloride](/img/structure/B13472665.png)
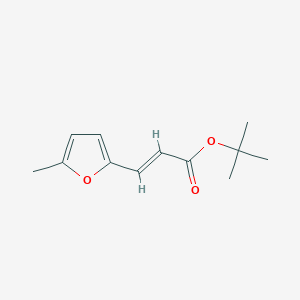
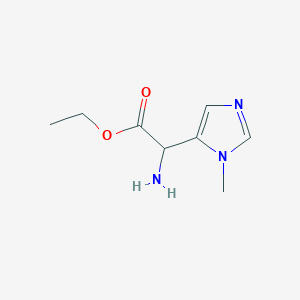
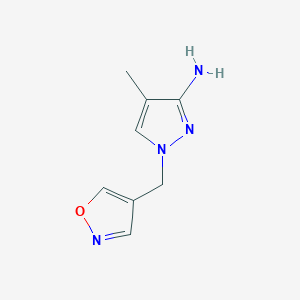
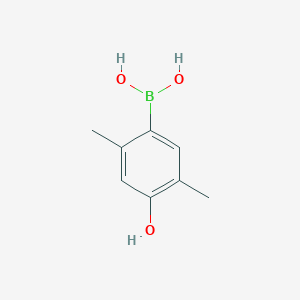
![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)

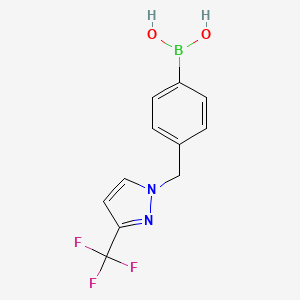
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
